molecular formula C9H11ClN2O3S B2813799 4-(3-Ethyl-ureido)-benzenesulfonyl chloride CAS No. 677326-98-6

4-(3-Ethyl-ureido)-benzenesulfonyl chloride

Cat. No.: B2813799
CAS No.: 677326-98-6
M. Wt: 262.71
InChI Key: TTWHWKUINJLHPC-UHFFFAOYSA-N
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Description

4-(3-Ethyl-ureido)-benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a urea group substituted with an ethyl moiety at the para position of the benzene ring. These methods typically yield solid products after purification, with reported yields exceeding 75% under optimized conditions .

The ethyl-ureido group introduces both hydrogen-bonding capacity (via the urea moiety) and moderate lipophilicity, making this compound a versatile intermediate in pharmaceuticals and agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylcarbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-2-11-9(13)12-7-3-5-8(6-4-7)16(10,14)15/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWHWKUINJLHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Aminobenzenesulfonyl chloride+Ethyl isocyanate4-(3-Ethyl-ureido)-benzenesulfonyl chloride\text{4-Aminobenzenesulfonyl chloride} + \text{Ethyl isocyanate} \rightarrow \text{this compound} 4-Aminobenzenesulfonyl chloride+Ethyl isocyanate→4-(3-Ethyl-ureido)-benzenesulfonyl chloride

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as the primary reactive site, undergoing nucleophilic substitution with amines, alcohols, and thiols:

Reaction TypeReagents/ConditionsProducts FormedKey Characteristics
Amine alkylationPrimary/secondary amines (e.g., NH₃, RNH₂) in DCM/THF at 0–25°CSulfonamides (RSO₂NHR')High yields (>75%) due to electrophilic SO₂Cl
AlcoholysisROH in presence of base (e.g., NaOH)Sulfonate esters (RSO₂OR')Requires polar aprotic solvents
Thiol substitutionRSH with pyridine catalysisSulfonyl sulfides (RSO₂SR')Faster kinetics than alcoholysis

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.

  • Departure of Cl⁻, stabilized by electron-withdrawing urea and sulfonyl groups.

Reactivity of the Urea Moiety

The 3-ethyl-ureido group (-NHCONHC₂H₅) participates in:

Acid-Base Reactions

  • Reacts with strong bases (e.g., NaOH) to form water-soluble salts via deprotonation of the urea NH .

  • Protonation occurs in acidic media (pH < 3), stabilizing the compound but reducing nucleophilicity.

Condensation Reactions

  • Reacts with carbonyl compounds (e.g., aldehydes) under acidic conditions to form Schiff base derivatives, as observed in analogous benzenesulfonamide-urea systems .

Coordination Chemistry

The urea nitrogen acts as a ligand in transition metal catalysis:

  • Forms stable Pd(II) complexes via N-binding, enhancing catalytic activity in cross-coupling reactions (e.g., Heck, Suzuki) .

  • Coordination occurs preferentially through the non-ethyl-substituted nitrogen, as demonstrated in X-ray studies of related urea-Pd adducts .

Example :

PdCl2+2 4-(3-Ethyl-ureido)-benzenesulfonyl chloride [Pd(urea)2Cl2]\text{PdCl}_2 + 2 \text{ this compound } \rightarrow [\text{Pd(urea)}_2\text{Cl}_2]

This complex shows 45–56% catalytic efficiency in heteroannulation reactions .

Research Gaps and Recommendations

  • Kinetic studies : Limited data on reaction rates under varying temperatures/pH.

  • Biological activity : Requires in vitro assays for specific enzyme targets (e.g., hCA IX/XII).

  • Thermal stability : Decomposition pathways above 150°C remain uncharacterized .

Experimental validation using HPLC-MS and X-ray crystallography is advised to confirm proposed mechanisms.

Scientific Research Applications

Drug Development

4-(3-Ethyl-ureido)-benzenesulfonyl chloride has been explored for its potential as a precursor in the synthesis of ureido-based compounds. These derivatives have shown promise as inhibitors of specific enzymes, such as carbonic anhydrases, which are implicated in various diseases including cancer and glaucoma. For instance, studies have demonstrated that ureido-based analogues exhibit significant antiproliferative activity against cancer cell lines .

Enzyme Inhibition

Research indicates that compounds derived from this compound can effectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. The inhibition of CA IX can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy . The structure-activity relationship (SAR) studies have revealed that modifications to the ureido group can enhance potency and selectivity towards CA IX .

Antibacterial Activity

Some derivatives of this compound have also been evaluated for their antibacterial properties. For example, benzenesulfonamide derivatives have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. This suggests that the compound could be further developed into antibacterial agents .

Case Studies

Study Objective Findings
Ureido-Based Apcin Analogues To synthesize and evaluate antiproliferative activityCompounds showed IC50 values significantly lower than reference drugs, indicating strong potential against cancer cell lines .
Carbonic Anhydrase Inhibitors To explore enzyme inhibition mechanismsIdentified several derivatives with high selectivity for CA IX over CA II, showcasing promising therapeutic profiles .
Antibacterial Evaluation To assess the antibacterial efficacy of sulfonamide derivativesSignificant inhibition rates against tested bacterial strains were observed, supporting further development for infectious diseases .

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide derivatives.

Comparison with Similar Compounds

Structural Analogues with Alkyl-Ureido Substituents

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
4-(3-Methyl-ureido)-benzenesulfonyl chloride Methyl-ureido 248.7 (calculated) Intermediate for sulfonamide drugs
4-(3-Butyl-ureido)-2-chloro-benzenesulfonyl chloride Butyl-ureido + Cl 369.78 Higher lipophilicity; agrochemicals
4-(3-(2-Chloroethyl)ureido)-benzenesulfonyl chloride Chloroethyl-ureido 280.70 Anticancer agent precursor

Key Observations :

  • Lipophilicity : The ethyl group offers a balance between hydrophilicity (methyl) and lipophilicity (butyl), influencing solubility and membrane permeability in drug design.
  • Reactivity : Chlorine or fluorine substituents (e.g., 4-(3-(2-chloroethyl)ureido) ) enhance electrophilicity, accelerating nucleophilic substitution reactions .

Aromatic and Heterocyclic Analogues

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
  • Structure : Pyrazole ring at para position.
  • Properties: Melting point 76.5–78.5°C; used in coordination chemistry due to nitrogen donor sites .
4-(1,3-Oxazol-5-yl)-benzenesulfonyl chloride
  • Applications : Intermediate for heterocyclic drug candidates; oxazole enhances metabolic stability .
  • Contrast : The oxazole’s electron-withdrawing nature reduces sulfonyl chloride reactivity compared to urea derivatives .

Perfluorinated Analogues

Compounds like 4-(pentadecafluoroheptyl)-benzenesulfonyl chloride (CAS 25444-35-3) exhibit extreme hydrophobicity and chemical inertness due to perfluorinated chains . These are used in surfactants and coatings, contrasting sharply with the polar, reactive ethyl-ureido derivative .

Market and Industrial Relevance

  • 4-(Methylsulfonyl)-benzenesulfonyl chloride is projected to grow in market value due to demand in electronics and polymers .

Biological Activity

4-(3-Ethyl-ureido)-benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonyl group attached to an aromatic ring. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN2O2S

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, a related benzenesulfonamide was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity .

CompoundIC50 (nM)Apoptotic Effect
4e10.9322-fold increase
Control-Baseline

This suggests that the mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. These enzymes play a vital role in tumor growth and metastasis. The compound demonstrated selective inhibition against CA IX with an IC50 ranging from 10.93 to 25.06 nM, while showing less potency against CA II (IC50 between 1.55 and 3.92 μM) .

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have shown promising antimicrobial activities. For example, studies indicated that certain benzenesulfonamides exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at concentrations of 50 μg/mL . This suggests potential applications in treating bacterial infections.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The sulfonamide moiety is known to bind effectively to the active sites of carbonic anhydrases, leading to competitive inhibition.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies and Research Findings

A series of studies have investigated the biological implications of compounds similar to this compound:

  • Study on Anticancer Activity : A study highlighted the ability of a related compound to significantly increase apoptosis in MDA-MB-231 cells, suggesting potential for breast cancer treatment .
  • Enzyme Inhibition Profile : Research demonstrated that derivatives exhibited varying degrees of inhibition against different carbonic anhydrase isoforms, with some showing nanomolar potency against CA IX .
  • Antimicrobial Evaluation : Compounds were tested for their antibacterial properties, revealing substantial effectiveness against common pathogens like S. aureus and K. pneumoniae, indicating their potential as therapeutic agents in infectious diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-Ethyl-ureido)-benzenesulfonyl chloride, and what critical parameters influence reaction efficiency?

Methodological Answer:

  • Synthetic Pathway :
    • Sulfonation : Start with 4-aminobenzenesulfonyl chloride. React with 3-ethyl isocyanate under anhydrous conditions to form the ureido linkage.
    • Base Selection : Use triethylamine or pyridine to neutralize HCl byproducts, ensuring efficient nucleophilic substitution .
    • Solvent Optimization : Employ dichloromethane or THF for controlled reactivity. Avoid protic solvents to prevent premature hydrolysis .
  • Critical Parameters :
    • Temperature control (0–25°C) to mitigate side reactions.
    • Purity of starting materials (e.g., anhydrous 3-ethyl isocyanate) to avoid competing hydrolysis.

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Methodological Answer:

  • Handling :
    • Use inert atmosphere (N₂/Ar) gloves and safety goggles due to its moisture sensitivity .
    • Avoid contact with alcohols, amines, or water to prevent sulfonamide/sulfonate formation .
  • Storage :
    • Store at 2–8°C in airtight, light-resistant containers. Desiccate with silica gel to absorb moisture .
    • Monitor for HCl off-gassing, which indicates decomposition .

Advanced Research Questions

Q. What advanced analytical techniques are required to resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify ureido group placement and sulfonyl chloride integrity .
    • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
    • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks and isotopic patterns .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) to quantify residual starting materials .

Q. How can researchers address contradictory reactivity data observed in nucleophilic substitutions involving this compound?

Methodological Answer:

  • Systematic Analysis :
    • Solvent Effects : Compare reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). Higher polarity accelerates sulfonamide formation .
    • Steric Hindrance : Use bulky amines (e.g., tert-butylamine) to test for steric limitations at the ureido group .
    • pH Control : Adjust reaction pH (6–8) to balance nucleophilicity and avoid sulfonyl chloride hydrolysis .
  • Case Study : Inconsistent yields with anilines may arise from competing protonation of the ureido nitrogen, reducing nucleophilicity .

Q. What strategies optimize the regioselectivity of ureido group modifications in this compound?

Methodological Answer:

  • Protecting Group Strategy :
    • Temporary Protection : Use Boc (tert-butoxycarbonyl) groups to block the ureido nitrogen during sulfonyl chloride activation .
    • Selective Deprotection : Remove Boc with TFA (trifluoroacetic acid) post-functionalization .
  • Catalytic Approaches :
    • Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution away from the ureido group .

Q. How is this compound employed in designing enzyme-targeted probes for mechanistic studies?

Methodological Answer:

  • Bioconjugation Applications :
    • Covalent Inhibitors : React with catalytic serine or cysteine residues in enzymes (e.g., proteases) to study active-site mechanics .
    • Fluorescent Tagging : Couple with dansyl chloride or FITC derivatives for real-time enzyme tracking .
  • Case Study : The ureido group enhances binding affinity to hydrophobic enzyme pockets, while the sulfonyl chloride enables irreversible inhibition .

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